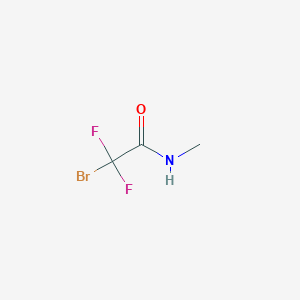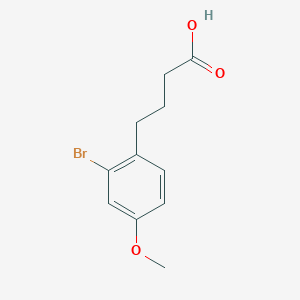![molecular formula C7H9ClF3NO B13471061 4-(Trifluoromethyl)-1-azabicyclo[2.2.1]heptan-3-one hydrochloride](/img/structure/B13471061.png)
4-(Trifluoromethyl)-1-azabicyclo[2.2.1]heptan-3-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Trifluoromethyl)-1-azabicyclo[221]heptan-3-one hydrochloride is a chemical compound known for its unique bicyclic structure and the presence of a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)-1-azabicyclo[2.2.1]heptan-3-one hydrochloride typically involves the reaction of a bicyclic ketone with a trifluoromethylating agent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like trifluoromethyl iodide. The reaction is carried out at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
4-(Trifluoromethyl)-1-azabicyclo[2.2.1]heptan-3-one hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted alcohols, oxides, and other functionalized derivatives. These products are often used as intermediates in further chemical synthesis.
Aplicaciones Científicas De Investigación
4-(Trifluoromethyl)-1-azabicyclo[2.2.1]heptan-3-one hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(Trifluoromethyl)-1-azabicyclo[2.2.1]heptan-3-one hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-amine hydrochloride
- 4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-yl]methanol
Uniqueness
4-(Trifluoromethyl)-1-azabicyclo[2.2.1]heptan-3-one hydrochloride is unique due to its bicyclic structure combined with the trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H9ClF3NO |
|---|---|
Peso molecular |
215.60 g/mol |
Nombre IUPAC |
4-(trifluoromethyl)-1-azabicyclo[2.2.1]heptan-3-one;hydrochloride |
InChI |
InChI=1S/C7H8F3NO.ClH/c8-7(9,10)6-1-2-11(4-6)3-5(6)12;/h1-4H2;1H |
Clave InChI |
YMHDGVUOINSKPE-UHFFFAOYSA-N |
SMILES canónico |
C1CN2CC(=O)C1(C2)C(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-2-oxaspiro[3.5]nonan-7-amine](/img/structure/B13470983.png)

![2-[(Tert-butoxy)carbonyl]-4-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13470993.png)
![2-[(2Z)-5-amino-4-methyl-3-oxo-2,3-dihydrofuran-2-ylidene]propanenitrile](/img/structure/B13470997.png)
![3-Methylimidazo[1,5-a]pyridin-6-amine](/img/structure/B13471004.png)
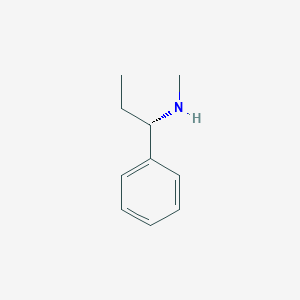

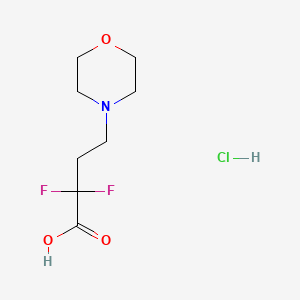
![[(3-Azidopropoxy)methyl]benzene](/img/structure/B13471029.png)
![2-chloro-N-{thieno[3,2-b]thiophen-2-yl}acetamide](/img/structure/B13471034.png)
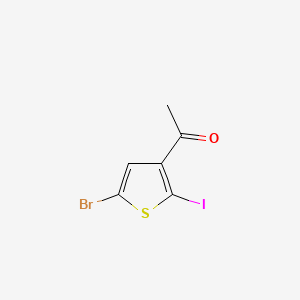
![8-Methyl-2-azaspiro[4.5]decan-8-ol hydrochloride](/img/structure/B13471051.png)
